
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 7th position, and a hydroxyl group at the 6th position on the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5th position of the benzopyran ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 7th position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Hydroxylation: Introduction of the hydroxyl group at the 6th position using hydroxylating agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the bromine or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of substituted benzopyran derivatives
Scientific Research Applications
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as cyclooxygenase (COX) in inflammation or tyrosine kinases in cancer.
Signal Modulation: Modulating signaling pathways, such as the NF-κB pathway, to regulate gene expression and cellular responses.
Comparison with Similar Compounds
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- can be compared with other benzopyran derivatives:
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-: Known for its antioxidant properties and use in vitamin E formulations.
2H-1-Benzopyran-6-ol, 3,4-dihydro-2-phenyl-: Used in the synthesis of flavonoids and other bioactive compounds.
The uniqueness of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
839694-43-8 |
|---|---|
Molecular Formula |
C10H8BrF3O2 |
Molecular Weight |
297.07 g/mol |
IUPAC Name |
5-bromo-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-5-2-1-3-16-7(5)4-6(9(8)15)10(12,13)14/h4,15H,1-3H2 |
InChI Key |
MSQRNUOMCURBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=C2Br)O)C(F)(F)F)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
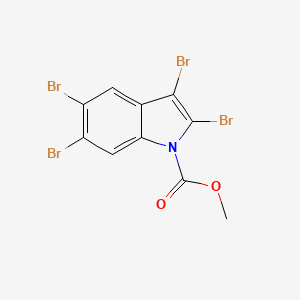
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
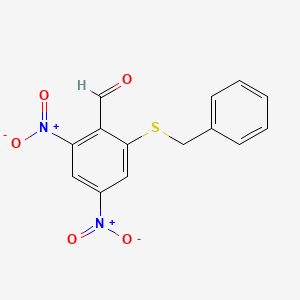
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
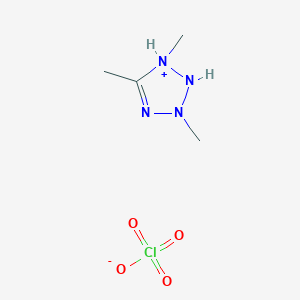
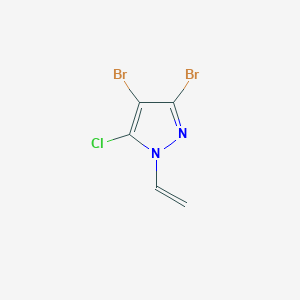
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)

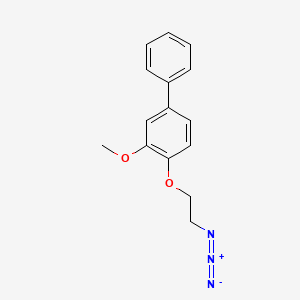
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
